molecular formula C16H14N2O2 B8417619 2-carbamoyl-6-benzyloxy-1H-indole

2-carbamoyl-6-benzyloxy-1H-indole

Cat. No.: B8417619
M. Wt: 266.29 g/mol
InChI Key: OLMBFYQAVJTAJF-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-benzyloxy-1H-indole is a synthetic indole derivative characterized by a carbamoyl group (-CONH₂) at position 2 and a benzyloxy (-OBn) substituent at position 6 of the indole scaffold. For instance, the benzyloxy group may be introduced via alkylation of a hydroxylated indole precursor using benzyl bromide under basic conditions, as seen in related indole functionalization protocols . The carbamoyl group could be installed through amidation of a carboxylic acid intermediate, employing coupling agents like HATU and guanidine derivatives, as demonstrated in the synthesis of N-carbamimidoyl indole analogs .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6-phenylmethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O2/c17-16(19)15-8-12-6-7-13(9-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19)

InChI Key

OLMBFYQAVJTAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-carbamoyl-6-benzyloxy-1H-indole with structurally related indole derivatives, highlighting key differences in substituents, molecular weight, melting points, and solubility trends. Data for analogs are sourced from reagent catalogs and synthesis reports :

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility Notes
This compound -CONH₂ (C2), -OBn (C6) ~294.3* Not reported Likely moderate in DMF/DMSO; low in H₂O
Indole-5-carboxylic acid -COOH (C5) 161.15 208–210 Poor in organic solvents; soluble in basic aqueous media
Indole-6-carboxylic acid -COOH (C6) 161.15 256–259 Similar to C5 isomer; high crystallinity
Ethyl indole-2-carboxylate -COOEt (C2) 189.19 Not reported High lipophilicity; soluble in EtOAc/THF

*Calculated based on formula C₁₆H₁₄N₂O₂.

Key Observations :

  • Carbamoyl vs. However, the -CONH₂ group retains hydrogen-bonding capacity, which may influence target binding in biological systems .
  • Benzyloxy vs. Hydroxyl : The benzyloxy substituent at C6 increases lipophilicity compared to hydroxylated indoles, likely improving membrane permeability but reducing aqueous solubility. This contrasts with indole-6-carboxylic acid, which is highly polar and crystalline .
  • Ester vs. Carbamoyl: Ethyl indole-2-carboxylate, with its ester group, exhibits greater lipophilicity than 2-carbamoyl derivatives, favoring organic solvent solubility.

Preparation Methods

Benzylation of 6-Hydroxyindole

6-Hydroxyindole undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2_2CO3_3) in anhydrous dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution, yielding 6-benzyloxyindole with high regioselectivity.

Reaction Conditions

  • Substrate : 6-Hydroxyindole (1.0 equiv)

  • Reagents : Benzyl bromide (1.2 equiv), K2_2CO3_3 (2.0 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 85–90%

Alternative Routes via Cyclization

For cases where 6-hydroxyindole is unavailable, cyclization strategies using o-aminophenol derivatives have been reported. For example, Fischer indole synthesis with substituted phenylhydrazines and ketones can generate the indole core.

Introduction of the Carbamoyl Group at Position 2

Carboxylation Followed by Amidation

The most widely studied route involves carboxylation at position 2, followed by conversion of the carboxylic acid to a carbamoyl group.

Lithiation-Carboxylation

6-Benzyloxyindole is protected at the nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Subsequent lithiation at position 2 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice (CO2_2), yields 6-benzyloxyindole-2-carboxylic acid.

Key Steps

  • Boc Protection :

    • Reagents : Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP)

    • Solvent : Dichloromethane (DCM), room temperature, 2 hours.

  • Lithiation-Carboxylation :

    • Base : n-BuLi (2.5 equiv), THF, −78°C

    • Electrophile : CO2_2 (gaseous), 1 hour

    • Deprotection : Trifluoroacetic acid (TFA) in DCM

    • Yield : 40–50%.

Amidation of Carboxylic Acid

The carboxylic acid intermediate is converted to the carbamoyl group via activation as an acyl chloride. Treatment with thionyl chloride (SOCl2_2) forms the acid chloride, which reacts with aqueous ammonia to yield this compound.

Reaction Conditions

  • Activation : SOCl2_2 (3.0 equiv), reflux, 3 hours

  • Ammonolysis : NH4_4OH (excess), 0°C to room temperature, 6 hours

  • Yield : 70–75%

Direct Carbamoylation via Metal-Mediated Coupling

Recent advances employ palladium-catalyzed C–H activation to introduce the carbamoyl group directly. Using a directing group (e.g., pyridine) at position 1, carbamoylation is achieved with a carbamoyl chloride under mild conditions.

Optimized Protocol

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : 2,2'-Bipyridine (10 mol%)

  • Reagent : Carbamoyl chloride (1.5 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 24 hours

  • Yield : 55–60%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Lithiation-CarboxylationBoc protection, CO2_2 quenching40–50High regioselectivitySensitive to moisture and oxygen
Direct AmidationAcyl chloride formation70–75Simple workflowRequires toxic SOCl2_2
Palladium CatalysisC–H activation55–60Avoids pre-functionalizationLimited substrate scope

Mechanistic Insights

Boc Group Transfer in Lithiation

Density functional theory (DFT) calculations reveal that Boc-protected indoles undergo intramolecular group transfer during lithiation. The Boc group migrates to the alkoxide intermediate, facilitating carboxylation at position 2.

Amidation Kinetics

The rate-limiting step in amidation is the nucleophilic attack of ammonia on the acyl chloride. Polar aprotic solvents (e.g., THF) accelerate this step by stabilizing the transition state .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-carbamoyl-6-benzyloxy-1H-indole, and how can purity be maximized?

  • Methodological Answer : A stepwise approach is recommended. First, introduce the benzyloxy group at position 6 via nucleophilic substitution under anhydrous conditions (critical to prevent hydrolysis of intermediates). Next, install the carbamoyl group at position 2 using a coupling agent like EDCI/HOBt in DMF. Reflux in acetic acid with sodium acetate (as a base) enhances yield, as demonstrated in analogous indole syntheses . Purification via recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, gradient elution) ensures >95% purity. Monitor reaction progress by TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; carbamoyl NH2_2 signals as broad singlets).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M+H]+^+ ~ 293.1).
    Cross-reference with synthetic intermediates (e.g., indole-6-carboxylic acid derivatives) for spectral consistency .

Q. What common impurities arise during synthesis, and how can they be mitigated?

  • Methodological Answer : Key impurities include:

  • Regioisomers : Incorrect substitution (e.g., 5-benzyloxy instead of 6-benzyloxy) due to competing reactivity. Minimize via temperature control (<60°C during benzylation) and stoichiometric optimization of reagents .
  • Hydrolysis products : Unprotected intermediates may hydrolyze to carboxylic acids. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
  • Byproducts from incomplete coupling : Excess carbamoylating agents (e.g., urea derivatives) require quenching with aqueous NaHCO3_3 post-reaction .

Advanced Research Questions

Q. How can regioselectivity challenges during benzyloxy group installation be addressed computationally?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and predict reactivity at positions 5 vs. 6. Electron density maps (HOMO-LUMO gaps) and Fukui indices identify nucleophilic sites. Validate predictions with experimental 1H^1H-NMR coupling constants and X-ray crystallography (using SHELXL for refinement) .

Q. What strategies resolve solubility limitations of this compound in aqueous assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
  • Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl carboxylate analogs) hydrolyzable in vivo, as shown for related indoles .

Q. How should researchers analyze contradictory bioactivity data across studies (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.
  • Data triangulation : Cross-validate with orthogonal methods (e.g., SPR binding assays vs. cellular viability).
  • Meta-analysis : Apply statistical tools (ANOVA, random-effects models) to account for inter-study variability, as demonstrated in pharmacology research .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to indole-recognizing receptors (e.g., serotonin transporters). Parameterize force fields with partial charges derived from DFT-optimized geometries. Validate docking poses with MD simulations (GROMACS) and compare to crystallographic data of analogous ligands .

Q. How can researchers optimize reaction yields for scale-up without compromising purity?

  • Methodological Answer : Apply Design of Experiments (DoE) via software like Design Expert®. Variables include temperature, catalyst loading, and solvent ratios. Use a central composite design to identify optimal conditions (e.g., 72 h reaction time, 1.2 eq benzyl bromide). Validate scalability with ANOVA and confirm reproducibility in triplicate runs .

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